Cearoin

概要

説明

セアロインは、植物Dalbergia odoriferaから単離された天然化合物です。抗炎症作用と抗アレルギー作用で知られています。 セアロインは、神経芽腫の治療における潜在的な治療用途、特に未熟な神経細胞から生じるがんの治療における潜在的な治療用途について研究されています。 .

準備方法

合成経路と反応条件: セアロインは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、特定の試薬と触媒を使用して化合物の形成を促進することを含みます。合成経路には通常、酸化、還元、および置換反応などのステップが含まれます。 たとえば、第一級アルコールのアルデヒドへの酸化、続いて目的の化合物を形成するためのさらなる反応。 .

工業生産方法: 工業規模では、セアロインはDalbergia odoriferaなどの天然源からの抽出によって生産できます。抽出プロセスには、溶媒を使用して植物材料から化合物を単離することが含まれます。 さらに、研究および治療目的のために大量のセアロインを生産するために、化学合成法を使用できます。 .

化学反応の分析

反応の種類: セアロインは、次のようなさまざまな化学反応を起こします。

酸化: セアロインは、使用される試薬と条件に応じて、さまざまな生成物を形成するために酸化できます。

還元: 還元反応は、セアロインを異なる官能基を持つ他の化合物に変換できます。

一般的な試薬と条件:

酸化: 三酸化クロムや過マンガン酸カリウムなどの試薬は、酸化反応によく使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、セアロインの酸化は、アルデヒドやケトンの形成につながる可能性があり、還元はアルコールを生成する可能性があります。 .

4. 科学研究への応用

セアロインは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Cearoin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in various chemical reactions to study its reactivity and properties.

Biology: In biological research, this compound is studied for its effects on cellular processes, such as autophagy and apoptosis.

Medicine: this compound has shown potential as a therapeutic agent for the treatment of neuroblastomas and other cancers.

Industry: this compound is used in the development of anti-inflammatory and antiallergic drugs.

作用機序

セアロインは、いくつかのメカニズムを通じてその効果を発揮します。

活性酸素種の生成: セアロインは、活性酸素種の生成を誘導し、これはその抗癌効果において重要な役割を果たします。

ERK活性化: セアロインは細胞外シグナル制御キナーゼ(ERK)経路を活性化し、癌細胞のオートファジーとアポトーシスにつながります。

6. 類似の化合物との比較

セアロインは、次のような他の類似の化合物と比較できます。

サウキノン: サウキノンは、抗炎症作用を持つ別の天然化合物です。

5α-ヒドロキシコスティック酸: この化合物は、抗血管新生能力を持ち、血管内皮成長因子関連経路を阻害します。

セアロインの独自性: セアロインは、活性酸素種の生成とERKの活性化を通じてオートファジーとアポトーシスを誘導する独自の能力により、他の類似の化合物とは異なります。 神経芽腫の治療における潜在的な治療用途は、医療研究におけるその重要性を強調しています。 .

類似化合物との比較

Cearoin can be compared with other similar compounds, such as:

Sauchinone: Sauchinone is another natural compound with anti-inflammatory properties.

5α-Hydroxycostic Acid: This compound possesses anti-angiogenic abilities and interferes with vascular endothelial growth factor-related pathways.

Uniqueness of this compound: this compound’s unique ability to induce autophagy and apoptosis through reactive oxygen species generation and ERK activation sets it apart from other similar compounds. Its potential therapeutic applications in treating neuroblastomas highlight its significance in medical research .

生物活性

Cearoin, a compound derived from Dalbergia odorifera, has garnered attention for its potential anticancer properties, particularly in the treatment of neuroblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and its role in inducing autophagy and apoptosis.

This compound operates primarily through the induction of reactive oxygen species (ROS) and the activation of specific signaling pathways. The following sections detail the findings from various studies regarding these mechanisms.

Induction of ROS

This compound has been shown to significantly increase intracellular ROS levels in neuroblastoma SH-SY5Y cells. The generation of ROS is critical for this compound's anticancer effects, as it leads to cellular damage and death. In a study where SH-SY5Y cells were treated with varying concentrations of this compound, a dose-dependent increase in ROS was observed:

| This compound Concentration (μM) | ROS Levels (Relative to Control) |

|---|---|

| 0 | 1.0 |

| 10 | 1.5 |

| 20 | 2.0 |

| 40 | 2.5 |

| 80 | 3.0 |

This data indicates that higher concentrations of this compound correlate with increased ROS production, suggesting that ROS plays a pivotal role in mediating its cytotoxic effects .

Activation of ERK Pathway

This compound also activates the extracellular signal-regulated kinase (ERK) pathway, which is known to be involved in cell survival and proliferation. The phosphorylation of ERK was significantly elevated following this compound treatment:

- Control : 1.0 (baseline)

- This compound Treatment :

- 20 μM: 1.8

- 40 μM: 2.2

- 80 μM: 2.8

This activation is associated with the induction of autophagy and apoptosis, further supporting the compound's anticancer potential .

Induction of Autophagy and Apoptosis

This compound induces both autophagy and apoptosis in neuroblastoma cells, which are vital processes in cancer therapy.

Autophagy Induction

The conversion of LC3B-I to LC3B-II is a marker for autophagy activation. In experiments, this compound treatment led to a significant increase in LC3B-II levels:

| This compound Concentration (μM) | LC3B-II Levels (Relative to Control) |

|---|---|

| 0 | 1.0 |

| 20 | 1.5 |

| 40 | 2.1 |

| 80 | 3.0 |

This suggests that this compound effectively triggers autophagic processes within the cells .

Apoptosis Induction

This compound also promotes apoptosis, evidenced by increased activity of caspase-3 and cleavage of PARP (poly ADP-ribose polymerase). The apoptotic response was quantified as follows:

- Caspase-3 Activity :

| This compound Concentration (μM) | Caspase-3 Activity (Fold Increase) |

|---|---|

| Control | 1.0 |

| 20 | 2.0 |

| 40 | 4.0 |

| 80 | 6.0 |

These results indicate that this compound not only induces cell death but does so through well-characterized apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings or preclinical models:

- Neuroblastoma Treatment : A study demonstrated that this compound treatment resulted in a significant reduction in cell viability in neuroblastoma cells compared to traditional chemotherapeutics like cyclophosphamide .

- Mechanistic Insights : Further research has elucidated that antioxidants such as N-acetylcysteine can reverse the effects of this compound by scavenging ROS, highlighting the importance of oxidative stress in its mechanism .

- Comparative Studies : In comparison to other compounds tested against neuroblastoma, this compound showed superior efficacy in inducing cell death via both autophagy and apoptosis pathways .

特性

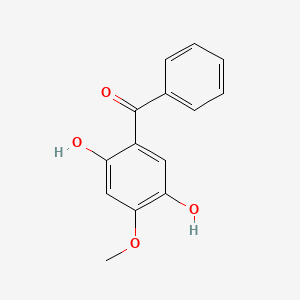

IUPAC Name |

(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVELXCUBWAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398097 | |

| Record name | Cearoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52811-37-7 | |

| Record name | Cearoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。